molecular formula C23H30N6O4S B2924715 N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1113104-56-5

N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2924715
CAS No.: 1113104-56-5
M. Wt: 486.59
InChI Key:
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Description

N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazoloquinazoline core, followed by the introduction of the oxolan-2-yl group and the butan-2-yl side chain. The final step involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or sulfanyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazoline derivatives, which share the core structure but differ in their side chains or functional groups. Examples include:

  • N-(butan-2-yl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-butan-2-yl-3-[5-oxo-1-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O4S/c1-3-15(2)25-19(30)10-11-28-21(32)17-8-4-5-9-18(17)29-22(28)26-27-23(29)34-14-20(31)24-13-16-7-6-12-33-16/h4-5,8-9,15-16H,3,6-7,10-14H2,1-2H3,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZMUVIIMPJIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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